molecular formula C8H15NO B2653473 (1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol CAS No. 2377030-49-2

(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol

Cat. No.: B2653473
CAS No.: 2377030-49-2
M. Wt: 141.214
InChI Key: HBXKQKMXSXOVSL-JEAXJGTLSA-N
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Description

Synthesis Analysis

The synthesis of similar bicyclic compounds has been discussed in various studies. For instance, a pilot-scale process for the production of 6-endo-(1S, 5R, 6S)-bicyclo[3.2.0]hept-2-en-6-ol was set up, which involved the growth-dependent bioreduction of the fused-ring ketone by M. ramanniana C2506 .


Molecular Structure Analysis

The molecular structure of related compounds like “(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol” and “Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, [1S-(1α,3α,5α)]-” have been analyzed . They have a molecular formula of C10H16O and an average mass of 152.233 Da .


Chemical Reactions Analysis

The chemical reactions involving similar bicyclic compounds have been studied. For example, the role of cofactor recycling in determining the efficiency of artificial biocatalytic cascades has been paramount in recent years .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like “(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol” and “Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, [1S-(1α,3α,5α)]-” have been analyzed . They have a molecular formula of C10H16O and an average mass of 152.233 Da .

Future Directions

The future directions for the study of this compound and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. The role of cofactor recycling in determining the efficiency of artificial biocatalytic cascades has become paramount in recent years , indicating a potential area of future research.

Properties

IUPAC Name

(1S,5R)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXKQKMXSXOVSL-JEAXJGTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1O)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H](C1O)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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